cis-11-Octadecenoic acid methyl ester
Overview
Description
cis-11-Octadecenoic acid methyl ester is a fatty acid ester that is closely related to naturally occurring fatty acids. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various oils and fats. The methyl ester form indicates that the carboxylic acid group of the fatty acid has been converted to an ester using methanol.
Synthesis Analysis
The synthesis of cis-11-Octadecenoic acid methyl ester can be derived from processes similar to those used for other fatty acid esters. For instance, the large-scale synthesis of a related compound, methyl cis-9, trans-11-octadecadienoate, was achieved from methyl ricinoleate, which was purified and then converted to the mesylate before reacting with a base to yield the desired ester . This indicates that similar synthetic routes could be applied to produce cis-11-Octadecenoic acid methyl ester.
Molecular Structure Analysis
The molecular structure of cis-11-Octadecenoic acid methyl ester would include a long hydrocarbon chain characteristic of fatty acids, with a cis double bond at the 11th carbon from the methyl end. The esterification at the acid end would replace the carboxylic group with a methoxy group. Nuclear magnetic resonance (NMR) spectroscopy can be used to identify the distinctive spectral features of such cis octadecenoic acids, which helps in distinguishing them from other isomers .
Chemical Reactions Analysis
The chemical behavior of cis-11-Octadecenoic acid methyl ester would be influenced by the presence of the ester group and the cis double bond. For example, the methoxymercuration-demercuration reactions of methyl cis-undecenoates have been reported, which involve the addition of mercury across the double bond followed by demercuration to yield keto- and hydroxy-esters . Such reactions could potentially be applied to cis-11-Octadecenoic acid methyl ester for the synthesis of various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-11-Octadecenoic acid methyl ester would be similar to those of other fatty acid esters. For instance, the chromatographic properties of cis and trans methyl octadecenoates have been studied, indicating that these compounds can be separated and identified using techniques such as thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) . The ester moiety and mobile phase composition significantly affect the resolution of cis and trans positional isomers of octadecenoates in silver ion high-performance liquid chromatography (HPLC) .
Furthermore, the esters of fatty acids have been shown to influence the skin permeation of drugs, suggesting that cis-11-Octadecenoic acid methyl ester could have applications in transdermal drug delivery systems. The methyl and ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid, for example, exerted a much greater enhancing effect on drug permeation than the corresponding parent fatty acids .
Scientific Research Applications
Fatty Acid Composition and Analysis
Fatty Acid Content in Natural Fats and Oils : The presence of cis-11-octadecenoic acid (cis-11-18∶1) has been noted in various fats and oils, indicating its widespread occurrence and potential significance in different species. This suggests a biosynthetic pathway where cis-9-hexadecenoic acid (cis-9-16∶1) may be chain-elongated to form cis-11-18∶1 (Kuemmel & Chapman, 1968).
Distribution in Milk Fat : cis-11-Octadecenoic acid was identified as a predominant trans isomer in milk fat, illustrating its role in the nutritional content and possibly the metabolic pathways involved in dairy production (Parodi, 1976).
Chromatographic Properties and Separation : Various studies have focused on the chromatographic properties and separation of cis and trans methyl octadecenoates, indicating the importance of cis-11-octadecenoic acid methyl ester in analytical chemistry and lipid research. The isomers can be identified and separated, suggesting its use in the structural analysis of fatty acids and esters (Gunstone, Ismail, & Jie, 1967).
Biochemical Pathways and Modifications
Conversion to Trans Isomers : cis-Octadecenoic acids can be converted to their trans isomers through heating with selenium or irradiation by ultraviolet light, indicating a potential for chemical manipulation and the study of fatty acid structures and their effects (Gunstone & Ismail, 1967).
Hydrogenation Processes : The fatty acid has been involved in studies focusing on hydrogenation, such as the conversion of triple bonds to cis double bonds in long-chain conjugated fatty acids. This highlights its potential applications in industrial processes and the modification of fatty acid structures (Morris et al., 1972).
Safety And Hazards
When handling “cis-11-Octadecenoic acid methyl ester”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl (Z)-octadec-11-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVODBCDJBGMJL-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285445 | |
Record name | cis-11-Octadecenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-11-Octadecenoic acid methyl ester | |
CAS RN |
1937-63-9 | |
Record name | cis-11-Octadecenoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-11-Octadecenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (Z)-octadec-11-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.